![molecular formula C10H12FNO3 B2960887 2-Fluoro-1-isobutoxy-4-nitrobenzene CAS No. 956015-43-3](/img/structure/B2960887.png)
2-Fluoro-1-isobutoxy-4-nitrobenzene
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Overview
Description
2-Fluoro-1-isobutoxy-4-nitrobenzene is a chemical compound with the molecular formula C10H12FNO3 . It is a derivative of benzene, which is a colorless liquid . The compound is used in laboratory chemicals and for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-1-isobutoxy-4-nitrobenzene consists of a benzene ring with a fluoro group, an isobutoxy group, and a nitro group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name .Scientific Research Applications
Synthesis of N-fused Tricyclic Indoles
2-Fluoro-1-isobutoxy-4-nitrobenzene: is used as a reactant in the synthesis of N-fused tricyclic indoles . These compounds are significant due to their presence in numerous natural products and pharmaceuticals. The fluoro and nitro groups in the compound facilitate electrophilic substitution reactions that are crucial for constructing the indole core.
Production of Dimethylamine Derivatives
The chemical serves as a precursor in the production of dimethylamine derivatives . These derivatives are essential in organic synthesis and can be used to create a variety of complex molecules, including pharmaceuticals and agrochemicals.
Benzofuran Synthesis
2-Fluoro-1-isobutoxy-4-nitrobenzene: is involved in the synthesis of benzofuran, a heterocyclic compound with various applications in medicinal chemistry . Benzofurans exhibit a range of biological activities and are part of the structure of several natural products and therapeutic agents.
Pharmaceutical Testing
This compound is utilized in pharmaceutical testing as a high-quality reference standard to ensure accurate results . Reference standards are critical for the validation of analytical methods and the assurance of the quality and consistency of pharmaceutical products.
Safety And Hazards
properties
IUPAC Name |
2-fluoro-1-(2-methylpropoxy)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-7(2)6-15-10-4-3-8(12(13)14)5-9(10)11/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXYJAOMECWNQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-isobutoxy-4-nitrobenzene |
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